4-Acetyl-2,2-difluoro-1,3-benzodioxole
Overview
Description
4-Acetyl-2,2-difluoro-1,3-benzodioxole is an organic compound with the molecular formula C9H6F2O3 It is characterized by the presence of a benzodioxole ring substituted with an acetyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2,2-difluoro-1,3-benzodioxole+acetyl chlorideAlCl3this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Carboxy-2,2-difluoro-1,3-benzodioxole.
Reduction: 4-Hydroxy-2,2-difluoro-1,3-benzodioxole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-2,2-difluoro-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzodioxole ring. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
- 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
- 4-Bromo-2,2-difluoro-1,3-benzodioxole
Comparison: 4-Acetyl-2,2-difluoro-1,3-benzodioxole is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. In contrast, 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde and 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid have different functional groups that influence their reactivity and applications. The bromo derivative, 4-Bromo-2,2-difluoro-1,3-benzodioxole, has a bromine atom that can participate in different types of chemical reactions compared to the acetyl group.
Properties
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQWZAIGWRETAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450860 | |
Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126120-83-0 | |
Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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